REACTION_SMILES
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[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][Br:16].[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[CH2:9][CH3:10]>>[CH2:1]([CH3:2])[C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])([CH2:9][CH3:10])[CH2:15][CH2:14][CH2:13][CH2:12][Br:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CC)CC
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Name
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Type
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product
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Smiles
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CCOC(=O)C(CC)(CC)CCCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |